molecular formula C19H33Cl2N3O2 B13780508 N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride CAS No. 86746-05-6

N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride

Cat. No.: B13780508
CAS No.: 86746-05-6
M. Wt: 406.4 g/mol
InChI Key: ZYOGORCZNGZLGC-UHFFFAOYSA-N
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Description

N-[3-(4-Methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide dihydrochloride is a synthetic small molecule featuring a 4-methylpiperazine-propylamine backbone linked to a 2,4,6-trimethylphenoxyacetamide moiety. The dihydrochloride salt enhances solubility and stability, a common formulation strategy for piperazine derivatives in pharmaceutical applications .

Properties

CAS No.

86746-05-6

Molecular Formula

C19H33Cl2N3O2

Molecular Weight

406.4 g/mol

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride

InChI

InChI=1S/C19H31N3O2.2ClH/c1-15-12-16(2)19(17(3)13-15)24-14-18(23)20-6-5-7-22-10-8-21(4)9-11-22;;/h12-13H,5-11,14H2,1-4H3,(H,20,23);2*1H

InChI Key

ZYOGORCZNGZLGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NCCCN2CCN(CC2)C)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Piperazine Intermediate: This step involves the reaction of 4-methylpiperazine with a suitable alkylating agent to introduce the propyl group.

    Attachment of the Trimethylphenoxy Group: The intermediate is then reacted with 2,4,6-trimethylphenol under specific conditions to form the desired phenoxyacetamide structure.

    Final Conversion to Dihydrochloride Salt: The compound is then treated with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride involves its interaction with specific molecular targets within the body. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Biological Activity

N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide; dihydrochloride is a synthetic compound with potential pharmaceutical applications. Its biological activity is of significant interest due to its structural features that suggest interactions with various biological targets.

  • Molecular Formula : C19H33Cl2N3O2
  • Molecular Weight : 406.39 g/mol
  • CAS Number : 86746-05-6
  • Density : Not available
  • Boiling Point : 525.9ºC at 760 mmHg
  • Flash Point : 271.8ºC

Biological Activity

The compound has been investigated for its biological activities, particularly in the context of its pharmacological potential. Here are some key findings:

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies using the Sulforhodamine B (SRB) assay demonstrated its effectiveness against various cancer cell lines, suggesting it may inhibit tumor growth by affecting cellular viability and proliferation rates .

While specific mechanisms are still under investigation, it is hypothesized that the compound interacts with certain receptors or enzymes involved in cell signaling pathways related to cancer progression. The presence of the piperazine moiety is often associated with enhanced binding affinity to biological targets due to its ability to mimic natural ligands.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study conducted on lung cancer cell lines showed that treatment with N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide led to a significant reduction in cell viability compared to control groups .
    • The compound was tested against multiple cancer types, demonstrating a broad spectrum of activity.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption characteristics, although detailed metabolic pathways remain to be elucidated.
    • The compound's solubility profile indicates potential for oral bioavailability, which is critical for therapeutic applications.
  • Safety and Toxicology :
    • Toxicological assessments are ongoing, but initial results indicate a tolerable safety profile at therapeutic doses.
    • Long-term studies are required to fully understand the compound's safety and any potential side effects.

Data Tables

PropertyValue
Molecular FormulaC19H33Cl2N3O2
Molecular Weight406.39 g/mol
CAS Number86746-05-6
Boiling Point525.9ºC
Flash Point271.8ºC
Biological ActivityEffect
Anticancer ActivitySignificant reduction in cell viability in vitro
Mechanism of ActionPotential receptor interaction (under investigation)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s key structural components—the 4-methylpiperazine-propyl group and the 2,4,6-trimethylphenoxyacetamide—are shared with several derivatives in the evidence. Below is a comparative analysis:

Compound Name Key Structural Differences Molecular Weight (g/mol) Melting Point Reported Activity
Target Compound 2,4,6-Trimethylphenoxyacetamide; 4-methylpiperazine-propylamine dihydrochloride ~480 (estimated) Not reported Hypothesized CNS activity based on analogs
HBK18: 1N-[3-(2,4,6-Trimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride 2-Methoxyphenyl substitution on piperazine; lacks acetamide linkage ~450 (estimated) Not reported Anticonvulsant or receptor-binding potential inferred from piperazine derivatives
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (Compound 12, ) 3-Chlorophenyl substitution on acetamide; shorter propyl chain ~380 Not reported Anticonvulsant activity demonstrated in preclinical models
Trifluoperazine dihydrochloride Phenothiazine core with trifluoromethyl and piperazine groups 480.4 243–245°C Antipsychotic, dopamine antagonist
2-(4-Bromo-3,5-dimethylphenoxy)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide dihydrochloride Bromine substitution at phenoxy para-position; 3,5-dimethylphenoxy ~550 Not reported No direct activity data; structural similarity suggests potential bioactivity

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